molecular formula C15H16FN3O3 B5396075 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Katalognummer B5396075
Molekulargewicht: 305.30 g/mol
InChI-Schlüssel: ZCXVJQKEDRBTBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as FABP4 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor works by binding to and inhibiting the activity of fatty acid binding protein 4 (4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid), a protein that plays a crucial role in lipid metabolism and inflammation. By inhibiting 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor reduces the uptake and storage of fatty acids in adipose tissue and liver, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor include improved insulin sensitivity, reduced inflammation, and decreased lipid accumulation in adipose tissue and liver. 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor has also been shown to inhibit the growth and metastasis of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor in lab experiments is its specificity for 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, which allows for targeted inhibition of its activity. However, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor may have off-target effects on other proteins, which could complicate data interpretation. Additionally, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.

Zukünftige Richtungen

For 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor research include investigating its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are also needed to elucidate the molecular mechanisms underlying its anti-cancer effects and to optimize its pharmacokinetic properties for clinical use.

Synthesemethoden

The synthesis of 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor involves the reaction of 4-bromobutanoic acid with 4-(2-fluorophenyl)-1H-pyrazol-1-amine in the presence of a base. The resulting intermediate is then reacted with N-(2-aminophenyl)-2-oxoacetamide in the presence of a coupling agent to produce the final product, 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and atherosclerosis. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in adipose tissue. 4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid inhibitor has also been investigated for its potential in cancer therapy, as it can inhibit the growth and metastasis of cancer cells.

Eigenschaften

IUPAC Name

4-[4-[[2-(2-fluorophenyl)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-13-5-2-1-4-11(13)8-14(20)18-12-9-17-19(10-12)7-3-6-15(21)22/h1-2,4-5,9-10H,3,6-8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVJQKEDRBTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CN(N=C2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.